molecular formula C14H17FO4 B15243381 (S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid

(S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid

Cat. No.: B15243381
M. Wt: 268.28 g/mol
InChI Key: YJRHVBGTYHMJJV-NSHDSACASA-N
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Description

(S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxy group, a fluorophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butoxy group:

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

    Formation of the oxobutanoic acid moiety: This step involves the formation of the oxobutanoic acid moiety through a series of oxidation and reduction reactions, using reagents such as potassium permanganate or sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halogens or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(Tert-butoxy)-2-(3-chlorophenyl)-4-oxobutanoic acid
  • (S)-4-(Tert-butoxy)-2-(3-bromophenyl)-4-oxobutanoic acid
  • (S)-4-(Tert-butoxy)-2-(3-methylphenyl)-4-oxobutanoic acid

Uniqueness

(S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17FO4

Molecular Weight

268.28 g/mol

IUPAC Name

(2S)-2-(3-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m0/s1

InChI Key

YJRHVBGTYHMJJV-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC(=CC=C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

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